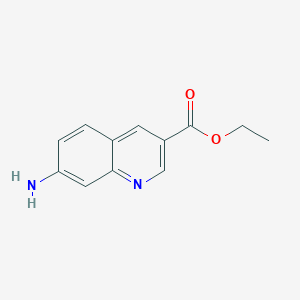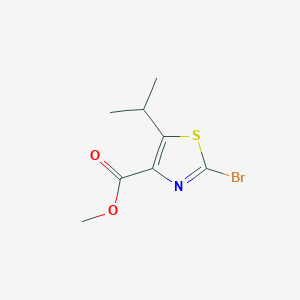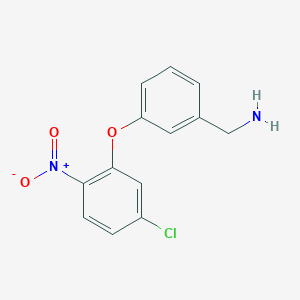
1-甲基-1H-吡唑-4-胺
描述
1-Methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C4H7N3 and a molecular weight of 97.12 g/mol . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also an inhibitor of the FLT3-ITD and BCR-ABL pathways .
Synthesis Analysis
1-Methyl-1H-pyrazol-4-amine can be synthesized from 5-aminopyrazole via various bielectrophilic moieties . Another synthetic route involves the reaction of 1-methyl-1H-pyrazol-4-amine with formic acid .Molecular Structure Analysis
The molecular structure of 1-methyl-1H-pyrazol-4-amine can be obtained from databases like PubChem and ChemSpider . The InChI code isInChI=1S/C4H7N3/c1-7-3-4 (5)2-6-7/h2-3H,5H2,1H3 . Chemical Reactions Analysis
1-Methyl-1H-pyrazol-4-amine can participate in various chemical reactions. For instance, it can react with formic acid to produce N-(1-Methyl-1H-pyrazol-4-yl)formamide . It can also be used as a precursor in the design and synthesis of fused pyrazoloazines .Physical and Chemical Properties Analysis
1-Methyl-1H-pyrazol-4-amine has a molecular weight of 97.12 g/mol . More detailed physical and chemical properties can be found in databases like PubChem and ChemSpider .科学研究应用
杂环化合物的合成
1-甲基-1H-吡唑-4-胺是一种用途广泛的杂环构建单元,用于合成各种复杂的分子。 它的反应性允许创建各种各样的杂环化合物,这些化合物在开发新的药物和农用化学品方面至关重要 .
药理学研究
该化合物表现出一系列生物学特性,包括抗菌、抗炎、抗癌、镇痛、抗惊厥、驱虫、抗氧化和除草活性。 它是在开发具有这些治疗效果的新药中的关键成分 .
抗菌潜力
研究表明,1-甲基-1H-吡唑-4-胺的衍生物可以表现出显著的抗菌特性。 这使其成为研究和开发新型抗菌剂的重要化合物 .
抗利什曼原虫和抗疟疾活性
含有吡唑部分的化合物,例如 1-甲基-1H-吡唑-4-胺,已被发现具有有效的抗利什曼原虫和抗疟疾活性。 这突出了它在治疗寄生虫病方面的潜在用途 .
抗氧化特性
使用各种测定方法评估了从 1-甲基-1H-吡唑-4-胺合成的衍生物的抗氧化活性。 该化合物清除自由基的能力使其成为抗氧化药物开发的候选药物 .
多取代吡唑的片段组合
作用机制
Mode of Action
It is believed to interact with its targets, causing changes at the molecular level
Biochemical Pathways
It has been suggested that the compound may have antipromastigote activity, indicating a potential role in the leishmania major pteridine reductase 1 (lmptr1) pathway .
Action Environment
The action, efficacy, and stability of 1-Methyl-1H-pyrazol-4-amine can be influenced by various environmental factors. For instance, exposure to moist air or water may affect its stability . It is also sensitive to air .
未来方向
Research on 1-methyl-1H-pyrazol-4-amine and its derivatives continues to be an active area of study. For instance, new strategies for Hsp90 inhibition have emerged, with novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions expected to show satisfactory efficacy and safety profiles .
生化分析
Biochemical Properties
1-Methyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly as a ligand for enzymes and proteins. It interacts with enzymes such as p38MAPK and various kinases, which are crucial for cellular signaling and regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and, consequently, the biochemical pathways they regulate.
Cellular Effects
1-Methyl-1H-pyrazol-4-amine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinases can lead to alterations in phosphorylation states of key signaling molecules, thereby modulating pathways such as the MAPK pathway . This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-Methyl-1H-pyrazol-4-amine exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate access . Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-pyrazol-4-amine can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 1-Methyl-1H-pyrazol-4-amine in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-pyrazol-4-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced cellular signaling and metabolic regulation. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
1-Methyl-1H-pyrazol-4-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of various metabolites by modulating enzyme activity within these pathways . For instance, its interaction with kinases and other regulatory enzymes can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-Methyl-1H-pyrazol-4-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its solubility and affinity for different cellular components.
Subcellular Localization
1-Methyl-1H-pyrazol-4-amine exhibits specific subcellular localization patterns, which are crucial for its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . For example, its localization to the nucleus can enable it to interact with DNA and transcription factors, thereby influencing gene expression and cellular function.
属性
IUPAC Name |
1-methylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGSWBJURUFGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80903823 | |
| Record name | NoName_4583 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69843-13-6 | |
| Record name | 1-Methyl-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



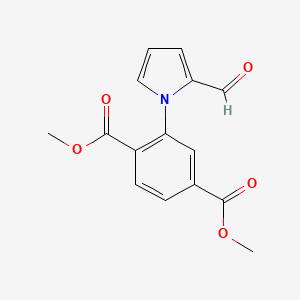

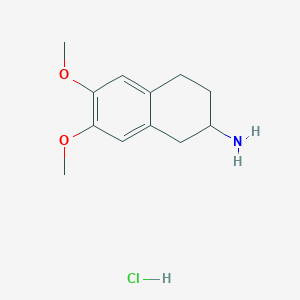

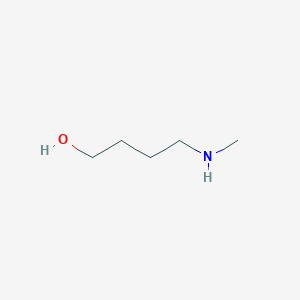


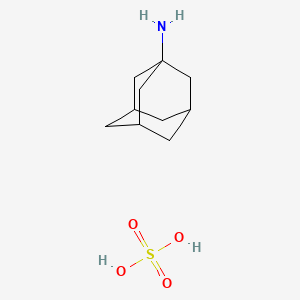
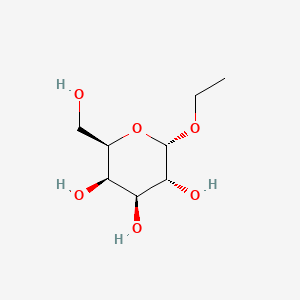
![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B1365991.png)
